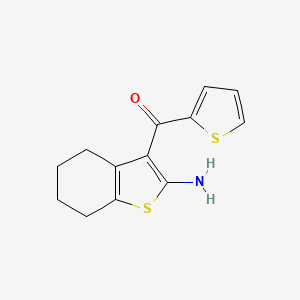

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone is a compound with the molecular formula C13H13NOS2 and a molecular weight of 263.38 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state, a predicted melting point of 171.37°C, and a boiling point of approximately 515.0°C at 760 mmHg .

準備方法

The synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminothiophene with a suitable benzothiophene derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反応の分析

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone undergoes various chemical reactions, including:

科学的研究の応用

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone has several scientific research applications:

作用機序

The mechanism of action of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone can be compared with similar compounds such as:

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(phenyl)methanone: This compound has a phenyl group instead of a thienyl group, which may result in different chemical and biological properties.

(2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile): This selenium-containing compound has similar structural features but includes a selenium atom, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

生物活性

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

The molecular formula for this compound is C16H17NOS with a molecular weight of 271.4 g/mol. The compound features a thieno-benzothiophene structure which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NOS |

| Molecular Weight | 271.4 g/mol |

| CAS Number | 247206-89-9 |

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit cytostatic effects, particularly against various cancer cell lines. A study on azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene highlighted their potential as anticancer agents due to their ability to inhibit tumor cell proliferation. Specifically, these compounds showed promising results in inhibiting the growth of non-small cell lung cancer cells and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiophene and thienyl rings. Studies suggest that modifications in these regions can enhance or diminish the pharmacological effects. For instance:

- Substituent Variations : Different substituents on the aromatic rings have been shown to significantly affect cytotoxicity and selectivity towards cancer cells.

- Ring Modifications : Alterations in the thieno and benzothiophene structures can lead to variations in binding affinity to biological targets.

Synthesis and Evaluation

A notable study focused on synthesizing azomethine derivatives from this compound via condensation reactions with various aldehydes. The synthesized compounds were then evaluated for their biological activities using high-performance liquid chromatography (HPLC) for purity assessment and biological assays for activity determination .

Pharmacological Testing

In vitro tests have confirmed that certain derivatives exhibit potent cytotoxic effects against human cancer cell lines. For example:

- Compound X : Exhibited IC50 values in the low micromolar range against breast cancer cells.

特性

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c14-13-11(12(15)10-6-3-7-16-10)8-4-1-2-5-9(8)17-13/h3,6-7H,1-2,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGUPYLMPDNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368902 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29462-24-6 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。